
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound characterized by its unique furanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the furanone ring.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(2-fluorophenyl)-3-oxo-4-(phenylcarbonyl)furan-2(5H)-one.
Reduction: Formation of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- 5-(2-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- 5-(2-methylphenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
Uniqueness
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C17H11FO4 |
|---|---|
Poids moléculaire |
298.26 g/mol |
Nom IUPAC |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C17H11FO4/c18-12-9-5-4-8-11(12)16-13(15(20)17(21)22-16)14(19)10-6-2-1-3-7-10/h1-9,16,19H/b14-13+ |
Clé InChI |
RCQQRPYOUWLPJW-BUHFOSPRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/2\C(OC(=O)C2=O)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B282368.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
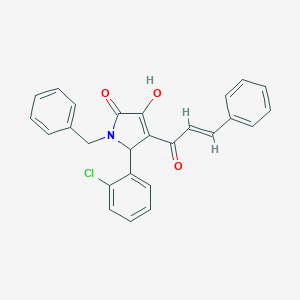
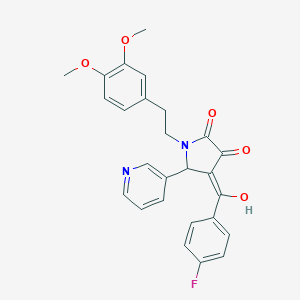
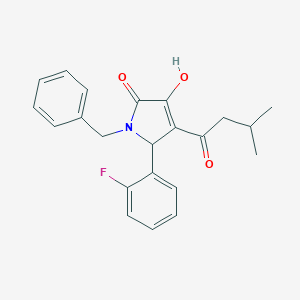
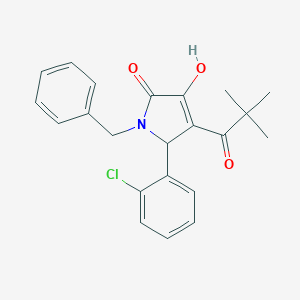
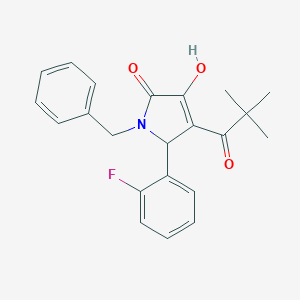
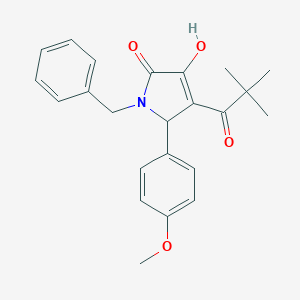

![5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282385.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
